
2-(4-Fluorophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-Fluorophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
The synthesis of oxadiazoles often involves the cyclization of appropriate precursors, such as carboxylic acids, amidoximes, or hydrazides . The exact method would depend on the specific substituents on the oxadiazole ring .Molecular Structure Analysis
The molecular structure of a compound like this would typically be determined using techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy .Chemical Reactions Analysis
Oxadiazoles can participate in various chemical reactions. Their reactivity is often influenced by the substituents on the oxadiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would typically be determined using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry .Applications De Recherche Scientifique
Antimicrobial and Antifungal Agents
- A study synthesized novel fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs and found that some derivatives showed potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) (Desai et al., 2016).
- Another research synthesized N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine derivatives, which showed significant antimicrobial and antifungal activities, with certain compounds being effective against human cell lines of various cancers (Ahsan & Shastri, 2015).
- A similar compound, 5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol, was investigated for its antimicrobial activities, showing good to moderate activity against a range of microbes (Bayrak et al., 2009).
Herbicidal Activity
- Research into 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring found these compounds exhibited moderate to high herbicidal activity against various weeds (Tajik & Dadras, 2011).
Anticancer Agents
- The amine derivatives of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine were synthesized and showed in vitro anticancer activity against various human cancer cell lines (Vinayak et al., 2017).
Organic Light-Emitting Diodes (OLEDs)
- Certain 1,3,4-oxadiazole derivatives were used as materials in OLEDs, improving device performance like reduced driving voltages and high efficiency (Shih et al., 2015).
Fluorescent Sensors
- A pyridine-based 1,3,4-oxadiazole derivative was synthesized as a fluorescence turn-on sensor for the selective detection of Ag+ ions, showcasing its potential in analytical applications (Zheng et al., 2013).
Electroluminescent Devices
- Pyridine and oxadiazole-containing materials were synthesized for use in electroluminescent devices, demonstrating improved electron injection and device efficiency (Oyston et al., 2005).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-5-pyridin-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O/c14-10-6-4-9(5-7-10)12-16-17-13(18-12)11-3-1-2-8-15-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPBEIQUHPCEFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

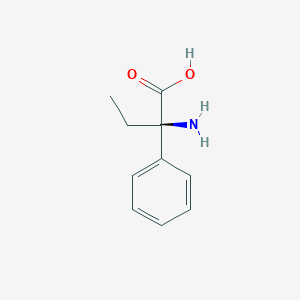
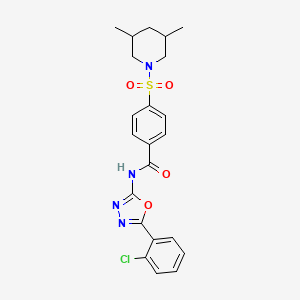
![2-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2466884.png)

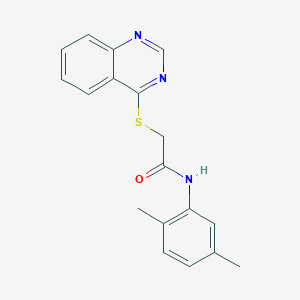
![Methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2466889.png)
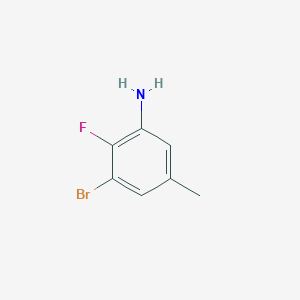
![(3R)-3-Methyl-2-azaspiro[4.4]nonan-1-one](/img/structure/B2466891.png)
![N-(4-butylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2466899.png)

![N-benzyl-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2466902.png)
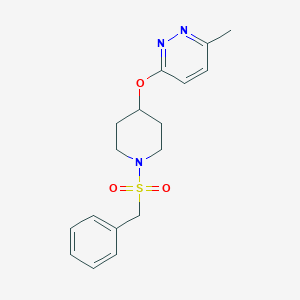

![3-(4-ethoxyphenyl)-7-[4-(2-phenoxypropanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2466905.png)